molecular formula C8H13Cl2N3O B1463493 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride CAS No. 1251925-34-4

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride

Cat. No.: B1463493
CAS No.: 1251925-34-4
M. Wt: 238.11 g/mol
InChI Key: LSANFMPRNTTYOG-UHFFFAOYSA-N
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Description

“2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 173.6 . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography, which I don’t have access to.


Physical and Chemical Properties Analysis

This compound is a solid . It’s soluble in some polar organic solvents but insoluble in water . The boiling point is predicted to be 799.1±60.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Research on pyrazole-acetamide derivatives has led to the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II), demonstrating the role of hydrogen bonding in the self-assembly process. These compounds have shown significant antioxidant activity, highlighting the potential for developing novel antioxidants based on similar chemical structures (Chkirate et al., 2019).
  • A study on the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative has explored the chemical transformations leading to unexpected compounds, indicating the complexity and potential for discovering novel reactions and products from similar chemical frameworks (Rouchaud et al., 2010).

Biological Activity

  • The inhibition of fatty acid synthesis by chloroacetamide herbicides in the green alga Scenedesmus Acutus, using compounds structurally related to the query chemical, demonstrates the bioactivity potential of such compounds in agricultural applications (Weisshaar & Böger, 1989).
  • Another study explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing insights into molecular interactions that could influence the design of pharmaceuticals or other biologically active compounds (López et al., 2010).

Properties

IUPAC Name

2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O.ClH/c1-11(8(13)3-9)5-7-4-10-12(2)6-7;/h4,6H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSANFMPRNTTYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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